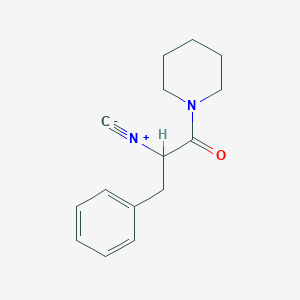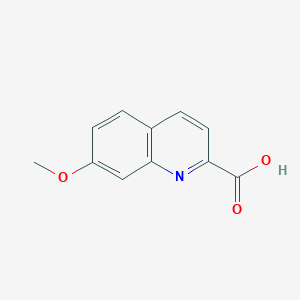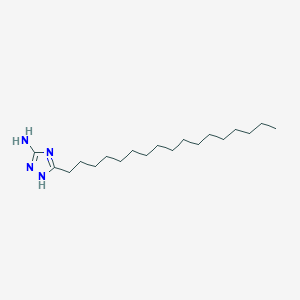
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride
Descripción general
Descripción
“(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound is related to other 1,2,4-triazole derivatives that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, typically involves the reaction of appropriate precursors under specific conditions . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the presence of the 1,2,4-triazole ring can be confirmed by specific peaks in the 1H-NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex and depend on the specific conditions of the reaction . In vitro evaluations often indicate how these compounds react under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound’s melting point and specific signals in its IR absorption spectrum can provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized through various techniques, including 1,3-dipolar cycloaddition reactions and other multi-step reactions. This demonstrates its versatile nature in chemical synthesis (Aouine Younas et al., 2014).
- Characterization Methods : Spectroscopic techniques like NMR, FT-IR, and Mass spectrometry are commonly used for characterization, providing insights into its structural properties (Hamza M. Abosadiya et al., 2018).
Biological and Pharmacological Applications
- Antimicrobial Properties : Derivatives of this compound have shown variable degrees of antibacterial and antifungal activities, indicating potential for development as antimicrobial agents (D. Visagaperumal et al., 2010).
- Anticancer Potential : Some derivatives have demonstrated potent growth inhibitory action against cancer cell lines, and inhibition of specific enzymes like SIRT1, suggesting their utility in cancer research and potential therapeutic applications (Naveen Panathur et al., 2013).
Chemical and Industrial Applications
- Catalysis : The compound has been used to create N-heterocyclic ruthenium(II) complexes, which have shown high efficiency in transfer hydrogenation reactions, indicating its utility in industrial catalysis (Şemistan Karabuğa et al., 2015).
- Corrosion Inhibition : Derivatives containing triazole rings have been investigated for their corrosion inhibition properties on mild steel in acidic environments, showing potential for use in metal protection and preservation (Aziz Boutouil et al., 2019).
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
In the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Safety and Hazards
Direcciones Futuras
The future directions for research on “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” and similar compounds could involve further exploration of their potential biological activities. For instance, more selective and potent anticancer molecules could potentially be developed based on the 1,2,4-triazole benzoic acid hybrids .
Propiedades
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRTXPEJQCVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107633-38-4 | |
| Record name | Benzenemethanamine, 4-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107633-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)




![N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B3059608.png)


![[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine](/img/structure/B3059611.png)
